molecular formula C24H25N3O3S2 B3555184 3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA

3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA

Cat. No.: B3555184
M. Wt: 467.6 g/mol
InChI Key: ZIBIHBMQBJICMZ-UHFFFAOYSA-N
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Description

3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA is a complex organic compound that features a naphthalene ring, a piperidine sulfonyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA typically involves multiple steps. One common method includes the acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst to form 2-(naphthalen-1-yl)acetyl chloride. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)aniline to form the corresponding amide. Finally, the amide is treated with thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperidine sulfonyl group can interact with protein receptors or enzymes. The thiourea moiety can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 2-(naphthalen-1-yl)acetic acid.

    Piperidine sulfonyl derivatives: Compounds like 4-(piperidine-1-sulfonyl)aniline.

    Thiourea derivatives: Compounds such as N-phenylthiourea.

Uniqueness

3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring, piperidine sulfonyl group, and thiourea moiety in a single molecule allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c28-23(17-19-9-6-8-18-7-2-3-10-22(18)19)26-24(31)25-20-11-13-21(14-12-20)32(29,30)27-15-4-1-5-16-27/h2-3,6-14H,1,4-5,15-17H2,(H2,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBIHBMQBJICMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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